1-Methyl-7-nitroindazole-3-carboxylic acid
Overview
Description
1-Methyl-7-nitroindazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position on the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-7-nitroindazole-3-carboxylic acid is neuronal nitric oxide synthase, a hemoprotein enzyme . This enzyme plays a crucial role in neuronal tissue, converting arginine to citrulline and nitric oxide (NO) .
Mode of Action
This compound acts as a selective inhibitor for neuronal nitric oxide synthase . By inhibiting this enzyme, the compound reduces the production of nitric oxide in neuronal tissues . The anticonvulsive effect of this compound is derived from some other mechanisms .
Biochemical Pathways
This compound affects the nitric oxide synthesis pathway. By inhibiting neuronal nitric oxide synthase, it reduces the conversion of arginine to citrulline and nitric oxide . This can have downstream effects on various biological processes that rely on nitric oxide, such as vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Like other indole derivatives, it’s likely that this compound has specific pharmacokinetic properties that influence its bioavailability .
Result of Action
The inhibition of neuronal nitric oxide synthase by this compound can lead to a decrease in nitric oxide production. This can result in various molecular and cellular effects, depending on the specific biological context .
Biochemical Analysis
Biochemical Properties
1-Methyl-7-nitroindazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. By inhibiting NOS, this compound can modulate NO levels, thereby influencing processes such as vasodilation, neurotransmission, and immune response .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to impact various cell types, including endothelial cells, neurons, and immune cells. In endothelial cells, the inhibition of NOS by this compound can lead to reduced NO production, affecting vasodilation and blood flow. In neurons, this compound can influence neurotransmission by altering NO levels, which play a role in synaptic plasticity and neuroprotection. In immune cells, the modulation of NO production can impact inflammatory responses and pathogen defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of NOS. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of L-arginine to NO and citrulline. Additionally, this compound may influence gene expression related to NO synthesis and signaling pathways, further modulating its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NOS activity, resulting in long-term changes in NO-mediated processes. The compound’s stability and potential degradation products must be carefully monitored to ensure consistent experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit NOS without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in NO-mediated physiological processes. It is essential to determine the optimal dosage range to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to NO synthesis and degradation. The compound interacts with enzymes such as NOS and may influence the levels of metabolites involved in NO signaling. Additionally, the compound’s metabolism can affect its bioavailability and overall impact on cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its localized effects and overall efficacy in modulating NO-related processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with NOS and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitroindazole-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindazole-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-nitroindazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Tin(II) chloride and hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles.
Esterification: Methanol and sulfuric acid.
Major Products Formed:
Reduction: 1-Methyl-7-aminoindazole-3-carboxylic acid.
Substitution: Various substituted indazole derivatives.
Esterification: Methyl 1-methyl-7-nitroindazole-3-carboxylate.
Scientific Research Applications
1-Methyl-7-nitroindazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methylindazole-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroindazole: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
1-Methyl-5-nitroindazole-3-carboxylic acid: Has the nitro group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Methyl-7-nitroindazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, methyl, and carboxylic acid groups allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-methyl-7-nitroindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKUIJBXIDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237329 | |
Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-06-9 | |
Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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